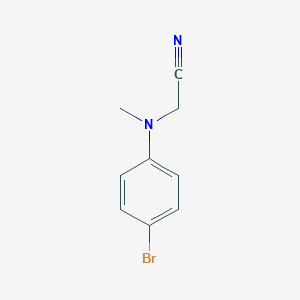
2-((4-Bromophenyl)(methyl)amino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromophenyl)(methyl)amino)acetonitrile is an organic compound with the molecular formula C9H9BrN2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a methylanilino group at the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)(methyl)amino)acetonitrile typically involves the reaction of 4-bromoaniline with acetonitrile in the presence of a suitable catalyst. One common method is the copper-catalyzed cyanomethylation of 4-bromoaniline using acetonitrile as both the solvent and the cyanomethyl source . The reaction conditions often include the use of copper(II) acetate as the catalyst and heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)(methyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylanilino group.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reaction conditions typically involve heating the mixture in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the methylanilino group.
Reduction: Reduced forms of the nitrile or methylanilino group.
Hydrolysis: Amides or carboxylic acids derived from the nitrile group.
Scientific Research Applications
2-((4-Bromophenyl)(methyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)(methyl)amino)acetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. The methylanilino group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bromoacetonitrile: A simpler compound with a bromine atom and a nitrile group, used as a cyanoalkyl source.
4-Bromo-N-methylaniline: Lacks the nitrile group but has similar reactivity due to the bromine and methylanilino groups.
4-Bromophenylacetonitrile: Similar structure but without the methylanilino group, used in organic synthesis.
Uniqueness
2-((4-Bromophenyl)(methyl)amino)acetonitrile is unique due to the presence of both the nitrile and methylanilino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Properties
CAS No. |
157671-45-9 |
|---|---|
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-(4-bromo-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,7H2,1H3 |
InChI Key |
RLEAQLVWFCWOOF-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)Br |
Canonical SMILES |
CN(CC#N)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















